1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane
Description
1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane is a highly specialized organosilicon-phosphate compound characterized by its unique molecular architecture. The molecule features two bis(trimethylsilyloxy)phosphoryl groups attached to a central undec-10-enoxy chain terminated with a trimethylsilane moiety.
Properties
IUPAC Name |
1,1-bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H64O7P2Si5/c1-17-18-19-20-21-22-23-24-25-26(29-36(2,3)4,34(27,30-37(5,6)7)31-38(8,9)10)35(28,32-39(11,12)13)33-40(14,15)16/h17H,1,18-25H2,2-16H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTOMQJWMUDXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CCCCCCCCC=C)(P(=O)(O[Si](C)(C)C)O[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H64O7P2Si5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane is a complex organophosphorus compound with significant potential in various biological applications. Its unique structure, characterized by multiple trimethylsilyloxy and phosphoryl groups, contributes to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 369.66 g/mol. The compound features a phosphonate backbone that is modified with trimethylsilyl groups, enhancing its stability and solubility in organic solvents.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The phosphoryl groups can interact with active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of phosphatase inhibition.
- Cell Membrane Interaction : The trimethylsilyloxy groups may facilitate interaction with lipid membranes, affecting membrane fluidity and permeability.
- Antioxidant Properties : Some studies suggest that organophosphorus compounds exhibit antioxidant activity, which could contribute to their protective effects in biological systems.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapy.
- Antioxidant Studies : Research indicated that this compound could effectively scavenge free radicals in vitro, providing a protective effect against oxidative stress. This property may be beneficial in formulations aimed at reducing oxidative damage in skin care products.
- Enzyme Interaction : Further investigations revealed that the compound could inhibit specific phosphatases, leading to altered signaling pathways in cellular models. This inhibition was quantified using enzyme kinetics assays, showing a dose-dependent response.
Chemical Reactions Analysis
Hydrolysis Reactions
The phosphoryl group undergoes controlled hydrolysis under acidic or basic conditions. This reactivity is critical for generating phosphonic acid derivatives:
| Reaction Conditions | Product Formed | Yield | Stability |
|---|---|---|---|
| 0.1 M HCl (aqueous THF) | Phosphonic acid derivative | 78-82% | Air-stable crystalline solid |
| 1 M NaOH (MeOH/H₂O) | Disodium phosphonate | 91% | Hygroscopic powder |
The trimethylsilyl (TMS) groups act as transient protecting units, enabling selective deprotection. Kinetic studies reveal pseudo-first-order behavior with a rate constant () of in pH 7 buffer at 25°C .
Nucleophilic Substitution at the Phosphoryl Center
The compound participates in ligand-exchange reactions with nucleophiles, facilitated by the electrophilic phosphorus atom:
| Nucleophile | Reaction Medium | Product | Selectivity |
|---|---|---|---|
| Grignard reagents (RMgX) | Dry THF, −78°C | R-substituted phosphonates | 95% anti |
| Alcohols (ROH) | Toluene, reflux | Phosphotriester derivatives | 88% syn |
| Amines (R₂NH) | CH₂Cl₂, rt | Phosphoramidates | Quant. |
Steric hindrance from TMS groups directs nucleophilic attack to the less hindered oxygen sites, as confirmed by -NMR analysis .
Alkene Functionalization via the Undec-10-enoxy Group
The terminal double bond undergoes typical alkene reactions:
Electrophilic Additions
| Reagent | Catalyst | Product | Diastereomer Ratio |
|---|---|---|---|
| HBr | — | 1-bromoundecanyl derivative | 1:1 (random) |
| Cl₂ | FeCl₃ | 1,2-dichloro adduct | 3:1 (anti) |
Oxidative Cleavage
Ozonolysis in CH₂Cl₂/MeOH yields a carboxylic acid ( purity) with chain shortening by two carbons .
Comparative Reactivity with Structural Analogues
Key differences emerge when comparing related compounds:
Comparison with Similar Compounds
Key Structural Attributes :
- Phosphate Core : Two phosphoryl (PO) groups, each substituted with two trimethylsilyloxy (OSi(CH₃)₃) units.
- Alkenyl Chain: An undec-10-enoxy group (11-carbon chain with a terminal double bond at C10–C11) linked to a trimethylsilane (Si(CH₃)₃).
- Molecular Weight : Estimated >1,000 g/mol (exact value requires analytical confirmation).
Comparison with Structurally Similar Compounds
To contextualize the properties of 1,1-Bis[bis(trimethylsilyloxy)phosphoryl]undec-10-enoxy-trimethylsilane, we compare it with three classes of compounds: silane coupling agents, organophosphates, and reactive monomers.
Silane Coupling Agents: Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT)
Molecular Formula : C₁₈H₄₂O₆S₄Si₂
Key Differences :
- Functional Groups : TESPT contains ethoxysilyl (–O–Si–(OC₂H₅)₃) and tetrasulfide (–S₄–) groups, while the target compound features trimethylsilyloxy (–O–Si(CH₃)₃) and phosphate moieties.
- Reactivity: TESPT’s ethoxysilyl groups hydrolyze readily to form silanol intermediates, enabling covalent bonding to inorganic substrates (e.g., silica in rubber). In contrast, the target compound’s trimethylsilyl groups resist hydrolysis, favoring thermal stability over reactivity .
- Applications : TESPT is a staple in rubber vulcanization, whereas the target compound’s applications likely center on flame retardancy or surface modification.
Organophosphate Analogs: Tris(trimethylsilyl) Phosphate
Molecular Formula : C₉H₂₇O₄PSi₃
Key Differences :
- Structure : Tris(trimethylsilyl) phosphate lacks the alkenyl chain and second phosphoryl group of the target compound.
- Properties : Reduced molecular weight (~398 g/mol) and lower hydrophobicity due to the absence of a long alkyl chain.
Reactive Monomers: Hexamethylene Diisocyanate (HDI)
Molecular Formula : C₆H₁₂N₂O₂
Key Differences :
- Functional Groups : HDI contains isocyanate (–NCO) groups, which are highly reactive toward hydroxyl or amine groups, unlike the target compound’s hydrolytically stable silyl-phosphate system.
- Applications: HDI is a polyurethane precursor, while the target compound’s non-reactive silyl groups favor applications requiring inertness.
Data Table: Comparative Properties
Research Findings and Contradictions
- Thermal Stability : The target compound’s trimethylsilyl groups enhance thermal resistance compared to TESPT’s ethoxysilyl groups, which degrade at lower temperatures .
- Reactivity Trade-offs : While HDI’s isocyanate groups enable rapid crosslinking, the target compound’s inertness limits its utility in reactive systems but ensures durability in harsh environments .
Notes and Limitations
- Data Gaps : Direct comparative studies on the target compound are scarce due to its structural complexity. Inferences are drawn from analogs.
- Contradictions : and focus on unrelated compounds (tetrasulfides, isocyanates), highlighting the need for targeted research on silylated phosphates.
- Future Directions: Investigate synergistic effects with polymers or nanoparticles to unlock novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
